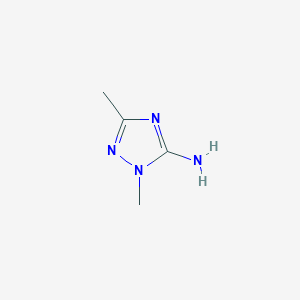

1,3-dimethyl-1H-1,2,4-triazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-6-4(5)8(2)7-3/h1-2H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSSJKEGYOGBWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308670 | |

| Record name | 1,3-dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-32-8 | |

| Record name | 51108-32-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-dimethyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethyl 1h 1,2,4 Triazol 5 Amine and Its Structural Analogues

Direct Synthetic Routes and Optimization for 1,3-Dimethyl-1H-1,2,4-triazol-5-amine

Direct synthetic routes to this compound are not extensively detailed in publicly available literature, suggesting that this specific compound may be synthesized through multi-step processes involving the formation of a triazole precursor followed by methylation. The optimization of such a synthesis would involve a systematic study of reaction parameters to maximize yield and purity. Key variables for optimization would include the choice of solvent, reaction temperature, catalyst, and the molar ratio of reactants.

For a potential multi-step synthesis, the initial focus would be on the efficient formation of a 3-methyl-1H-1,2,4-triazol-5-amine intermediate. Subsequent optimization would then concentrate on the regioselective methylation of this precursor to introduce methyl groups at the N1 and N3 positions.

Approaches for the 1,2,4-Triazole-5-amine Scaffold Formation

The construction of the 1,2,4-triazole-5-amine core is a fundamental step in the synthesis of the target compound and its analogues. Several established methods are utilized for this purpose, primarily involving condensation and cyclization reactions.

Condensation Reactions Involving Aminoguanidine (B1677879) Precursors

A prevalent method for synthesizing the 1,2,4-triazole-5-amine scaffold involves the condensation of aminoguanidine with a carboxylic acid or its derivatives. rsc.org In a typical procedure, aminoguanidine bicarbonate is reacted with a suitable carboxylic acid, such as acetic acid to introduce the C3-methyl group, to form an acylaminoguanidine intermediate. This intermediate then undergoes cyclization to yield the 3-substituted-1H-1,2,4-triazol-5-amine. orgsyn.orgufv.br The reaction of aminoguanidine bicarbonate with an excess of acetic acid can lead to the formation of 3-methyl-1H-1,2,4-triazole-5-amine. ufv.br

The choice of the carboxylic acid determines the substituent at the 3-position of the triazole ring. The reaction conditions, such as temperature and the presence of a catalyst, are crucial for driving the reaction towards high yields of the desired triazole.

Cyclization Strategies for Triazole Ring Construction

Various cyclization strategies are employed to construct the 1,2,4-triazole (B32235) ring. One common approach is the intramolecular cyclization of N-acylamidrazones, which can be formed from the reaction of hydrazides with amides. nih.gov Another versatile method is the [3+2] cycloaddition reaction between a nitrile imine and a suitable dipolarophile containing a C=N bond. nih.gov For the synthesis of 5-amino-1,2,4-triazoles, guanidine (B92328) derivatives can serve as the C=N component in such cycloadditions.

The development of metal-free oxidative cyclization of hydrazones provides an environmentally benign route to 1,2,4-triazoles. nih.gov Furthermore, ceric ammonium (B1175870) nitrate (B79036) has been used as an effective catalyst for the oxidative cyclization of amidrazones with aldehydes to produce 3,4,5-trisubstituted 1,2,4-triazoles. nih.gov

Introduction of Methyl Substituents for 1,3-Dimethyl Functionalization

Once the 3-methyl-1H-1,2,4-triazol-5-amine scaffold is in place, the next critical step is the introduction of a methyl group at the N1 position to yield the target compound. Alkylation of the triazole ring is a common method for this functionalization.

The methylation of 1H-1,2,4-triazoles can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate. researchgate.net The reaction is typically carried out in the presence of a base to deprotonate the triazole ring, making it more nucleophilic. The choice of base and solvent can influence the regioselectivity of the methylation, as the triazole ring has multiple nitrogen atoms that can be alkylated. For 1H-1,2,4-triazole, alkylation often predominantly occurs at the N1 position. researchgate.net A practical procedure for the methylation of (1H)-1,2,4-triazole involves the formation of its sodium salt followed by reaction with iodomethane. dntb.gov.uadtic.mil

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the use of advanced techniques and adherence to the principles of green chemistry to develop more efficient and environmentally friendly processes.

The synthesis of 1,2,4-triazole derivatives has benefited from green chemistry approaches, such as the use of water as a solvent and the development of one-pot syntheses to reduce waste and improve efficiency. dntb.gov.ua These methods aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and increase atom economy. mdpi.comsigmaaldrich.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.compnrjournal.com This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. nih.govscielo.org.za

For instance, the condensation of carboxylic acids with aminoguanidine bicarbonate to form 5-substituted 3-amino-1,2,4-triazoles can be efficiently carried out under microwave irradiation in sealed reaction vessels. mdpi.com This method allows for rapid heating to high temperatures, significantly reducing the reaction time from hours to minutes. nih.gov The use of microwave assistance in the cyclization and functionalization steps can contribute to a more sustainable synthesis of this compound and its analogues.

The following table summarizes a comparison between conventional and microwave-assisted synthesis for the formation of 1,2,4-triazole derivatives, highlighting the advantages of the latter in terms of reaction time and yield.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

|---|---|---|---|

| Synthesis of 1,3,5-trisubstituted-1,2,4-triazoles | > 4.0 hours | 1 minute | Significant |

| Synthesis of Piperazine-azole-fluoroquinolone derivatives | 27 hours | 30 minutes | Significant |

| Synthesis of 3,5-disubstituted-1,2,4-triazoles | 72 hours (hydrothermal) | 1.5 hours | Significant |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecules from simple starting materials in a single synthetic operation, avoiding the isolation of intermediates. This approach is highly desirable as it reduces reaction time, cost, and waste generation.

A general and efficient one-pot, three-component method for the preparation of 1,3,5-trisubstituted 1,2,4-triazoles has been developed. nih.gov This method is based on the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov While this study does not report the synthesis of this compound, it provides a versatile framework for accessing a wide range of substituted 1,2,4-triazoles. The procedure has demonstrated an 81% success rate in parallel synthesis, highlighting its potential for creating large chemical libraries for drug discovery. nih.gov

Another relevant approach is the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids. mdpi.com This method offers a straightforward and general protocol for obtaining these important building blocks. For instance, the reaction of aminoguanidine bicarbonate with propanoic acid under microwave irradiation yields 3-amino-5-ethyl-1,2,4-triazole with an 86% yield. mdpi.com This methodology could potentially be adapted for the synthesis of this compound by using N-methylaminoguanidine and acetic acid as starting materials, although specific experimental validation would be required.

A multicomponent process for the synthesis of 1-aryl-1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines has also been explored. nih.govacs.org This transformation allows for the direct formation of the triazole ring from readily available starting materials. The scope of this reaction was investigated with 21 different substrates, demonstrating its versatility. nih.govacs.org

The following table summarizes representative examples of one-pot and multicomponent reactions for the synthesis of substituted 1,2,4-triazoles.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Yield (%) | Reference |

| Amidines | Carboxylic acids | Hydrazines | 1,3,5-Trisubstituted 1,2,4-triazoles | Varies | nih.gov |

| Aminoguanidine bicarbonate | Propanoic acid | - | 3-Amino-5-ethyl-1,2,4-triazole | 86 | mdpi.com |

| Aminoguanidine bicarbonate | Benzoic acid | - | 3-Amino-5-phenyl-1,2,4-triazole | 85 | mdpi.com |

| Anilines | N,N-Dimethylformamide dimethyl acetal | Ammonium acetate (B1210297) | 1-Aryl-1,2,4-triazoles | Varies | nih.govacs.org |

Continuous Flow Synthesis Methods

Continuous flow synthesis has gained significant attention in recent years as a technology that enables safer, more efficient, and scalable chemical production. The use of microreactors or flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities.

While a specific continuous flow synthesis for this compound has not been explicitly reported, the application of flow chemistry to the synthesis of related triazole structures demonstrates the potential of this technology. For instance, a fully automated, multistep flow synthesis of 5-amino-4-cyano-1,2,3-triazoles has been developed. researchgate.net This process involves the in-line generation and purification of aryl azides, which are then reacted with malononitrile (B47326) to afford the desired triazole products. researchgate.net Although this example pertains to 1,2,3-triazoles, the principles of in-line generation of reactive intermediates and rapid optimization of reaction conditions are directly applicable to the synthesis of 1,2,4-triazoles.

The synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives has also been achieved using a continuous-flow procedure. beilstein-journals.orgnih.gov This method utilizes a copper-catalyzed 1,3-dipolar cycloaddition and has been successfully scaled up to gram-scale production. beilstein-journals.orgnih.gov The ability to safely handle potentially unstable intermediates like azides is a key advantage of flow chemistry.

The table below presents examples of continuous flow synthesis of triazole derivatives, illustrating the reaction conditions and outcomes.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Aryl amines | Malononitrile | In-line diazotization and azidation | 5-Amino-4-cyano-1,2,3-triazoles | Varies | researchgate.net |

| Azido-β-amino acid derivatives | Alkynes | Copper powder, high pressure/temperature | 1,2,3-Triazole-substituted β-aminocyclohexanecarboxylates | >96 | beilstein-journals.orgnih.gov |

The application of continuous flow technology to the synthesis of this compound could offer significant advantages, particularly in terms of safety and scalability. Future work in this area would likely focus on adapting existing batch methodologies to a flow regime, potentially involving the in-line generation of key intermediates.

Chemical Transformations and Reaction Mechanisms of 1,3 Dimethyl 1h 1,2,4 Triazol 5 Amine and Its Derivatives

Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms, which significantly influences its electronic properties and reactivity. ijsr.net The presence of electronegative nitrogen atoms results in the carbon atoms of the ring being electron-deficient, or π-deficient. chemicalbook.com This electronic characteristic is central to the ring's reactivity towards both electrophiles and nucleophiles.

The 1,2,4-triazole ring system is generally resistant to electrophilic aromatic substitution at its carbon atoms. The high electronegativity of the three nitrogen atoms reduces the electron density on the ring carbons, deactivating them towards attack by electrophiles. chemicalbook.com Instead, electrophilic attack preferentially occurs on the nitrogen atoms, which possess lone pairs of electrons. chemicalbook.com For instance, the parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com

Alkylation and acylation are common electrophilic substitution reactions that occur on the ring nitrogens. In N-unsubstituted 1,2,4-triazoles, alkylation can lead to a mixture of N1- and N4-substituted products, with the regioselectivity influenced by reaction conditions. chemicalbook.com For a pre-substituted compound like 1,3-dimethyl-1H-1,2,4-triazol-5-amine, where the N1 position is already occupied, electrophilic attack would be directed towards the remaining available ring nitrogen, N2 or N4.

Acylation reactions of 3-amino-1,2,4-triazole have been shown to occur at the ring nitrogen positions. researchgate.net The specific isomer formed can depend on the nature of the acylating agent and the reaction conditions. researchgate.net

The electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring makes them susceptible to nucleophilic attack. chemicalbook.com This reactivity is particularly pronounced when a good leaving group is attached to one of the ring carbons. Nucleophilic aromatic substitution (SNAr) can occur under relatively mild conditions.

Research on substituted triazoles demonstrates this principle. For example, a synthetic route to 1-alkyl-5-amino-1H-1,2,4-triazoles begins with 3,5-dibromo-1H-1,2,4-triazole. researchgate.net In this precursor, the bromine atoms are effective leaving groups that can be displaced by various nucleophiles. The synthesis involves the nucleophilic substitution of a bromine atom by an azide (B81097) group, which is subsequently reduced to the target amino group. researchgate.net This highlights the potential for nucleophiles to attack the C5 position of a suitably functionalized 1,2,4-triazole ring.

Amine Group Reactivity and Derivatization

The exocyclic amine group at the C5 position of this compound is a primary nucleophilic site and is central to the derivatization of the molecule.

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. dergipark.org.trmwjscience.com This reaction is a cornerstone of the derivatization of aminotriazoles. The reaction proceeds via a two-step mechanism: initial nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate called a hemiaminal, followed by dehydration to yield the stable imine. mdpi.com

Studies on the closely related 4-amino-3,5-dimethyl-1,2,4-triazole have shown that it reacts with various substituted benzaldehydes to form stable hemiaminals and, subsequently, Schiff bases. nih.govnih.govresearchgate.net The stability of the intermediate hemiaminal and the rate of Schiff base formation are influenced by factors such as solvent polarity and the electronic nature of substituents on the benzaldehyde. nih.govresearchgate.net Apolar aprotic solvents tend to favor higher yields of the hemiaminal, while polar solvents can shift the equilibrium towards the formation of the Schiff base. nih.gov

| Aldehyde Reactant | Amine Reactant | Conditions | Product Type | Yield (%) | Reference |

| Benzaldehyde | 4-Amino-3,5-dimethyl-1,2,4-triazole | Ethanol, Reflux | Schiff Base | High | researchgate.net |

| 2-Nitrobenzaldehyde | 4-Amino-3,5-dimethyl-1,2,4-triazole | Various Solvents, RT | Hemiaminal | Varies | nih.gov |

| 4-Chlorobenzaldehyde | 4-Amino-3,5-dimethyl-1,2,4-triazole | Ethanol, Reflux | Schiff Base | High | researchgate.net |

| Salicylaldehyde | 3-Amino-1,2,4-triazole | Ultrasound, 3-5 min | Schiff Base | 96% | nih.gov |

| 2,3-Dihydroxybenzaldehyde | 3-Amino-1,2,4-triazole | Ultrasound, 3-5 min | Schiff Base | 92% | nih.gov |

This table presents data for analogous aminotriazole reactions to illustrate the general reactivity.

The lone pair of electrons on the nitrogen atom of the C5-amine group makes it an effective nucleophile, capable of attacking various electrophilic centers. This reactivity allows for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

One example of this reactivity is in acylation reactions. While acylation can occur on the ring nitrogens, it can also take place on the exocyclic amino group, leading to the formation of an amide linkage. Studies on 3-amino-1,2,4-triazole show that acylation with certain acid chlorides results in the formation of 3-acylamino-1,2,4-triazoles. researchgate.net

Furthermore, the amine can act as a nucleophile to displace leaving groups on other molecules. In the synthesis of 3-(phenylazo)-1,2,4-triazoles, primary amines react with a 5-chloro-2,3-diphenyltetrazolium salt in a nucleophilic substitution reaction where the amine displaces the chlorine atom. nih.govbeilstein-journals.org This initial substitution is a key step in a sequence that ultimately leads to the formation of the triazole ring system. nih.gov Similarly, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides involves the nucleophilic opening of a succinimide (B58015) ring by an amine. rsc.org

Formation of Fused Heterocyclic Systems from Triazole-5-amine Building Blocks

Amino-1,2,4-triazoles are versatile precursors for the synthesis of fused heterocyclic systems. The presence of the exocyclic amino group adjacent to the N1 ring nitrogen creates a dinucleophilic site that can react with bifunctional electrophiles to construct a new ring fused to the triazole core. This strategy is widely used to generate diverse polycyclic scaffolds, such as triazolopyrimidines, triazolothiadiazines, and triazolotriazines.

For example, 3-amino-1,2,4-triazole derivatives are known to react with β-dicarbonyl compounds or their equivalents in multicomponent reactions to yield 4,7-dihydro chemicalbook.comresearchgate.netrsc.orgtriazolo[1,5-a]pyrimidines. frontiersin.org The reaction involves the condensation of the exocyclic amino group with one carbonyl group and the N1 nitrogen attacking the second carbonyl group, leading to cyclization. The specific regioisomer formed can be influenced by reaction conditions. frontiersin.org

The reaction of 4-amino-1,2,4-triazole (B31798) derivatives with reagents like carbon disulfide or carboxylic acids can lead to the formation of fused systems like chemicalbook.comresearchgate.netrsc.orgtriazolo[4,3-b] chemicalbook.comresearchgate.netrsc.orgtriazoles. researchgate.net Similarly, reacting 1,2,4-triazole-5-thiols (which can be derived from aminotriazoles) with bifunctional reagents like 4-chloro-3-chloromethylquinaldine has been used to synthesize novel fused systems such as chemicalbook.comresearchgate.netrsc.orgtriazolo chemicalbook.comacs.orgthiazinoquinolines. researchgate.net These examples underscore the utility of the 1,2,4-triazol-5-amine scaffold as a fundamental building block in the construction of complex heterocyclic architectures.

No Published Research on the Coordination Chemistry of this compound

Despite a thorough review of available scientific literature, no specific research findings on the coordination chemistry and ligand properties of the chemical compound this compound could be located. The coordination behavior, including the formation of metal complexes and detailed structural data such as bond lengths, bond angles, and coordination numbers, remains undocumented in publicly accessible databases and research articles.

Scientific investigations into the coordination chemistry of the broader 1,2,4-triazole class of compounds are prevalent. For instance, extensive research has been conducted on derivatives such as 3-amino-1H-1,2,4-triazole-5-carboxylic acid, 4-amino-3,5-dimethyl-1,2,4-triazole, and various thiol-substituted triazoles. These studies reveal that the nitrogen atoms of the triazole ring are common coordination sites, enabling these molecules to act as ligands for a variety of metal ions. The resulting metal-organic frameworks and coordination complexes exhibit a range of structural and electronic properties.

However, this body of research does not extend to the specific methylated derivative, this compound. The presence and position of the methyl groups on the triazole ring would significantly influence its steric and electronic properties as a ligand, making direct extrapolation from other triazole derivatives unreliable. Without experimental data from techniques such as X-ray crystallography or spectroscopic analysis of its metal complexes, a detailed and scientifically accurate account of its coordination chemistry cannot be provided.

Therefore, the following section on the chemical transformations and reaction mechanisms of this compound and its derivatives, specifically focusing on its coordination chemistry and ligand properties, cannot be written at this time due to the absence of published research on the topic.

Theoretical and Computational Chemistry Studies on 1,3 Dimethyl 1h 1,2,4 Triazol 5 Amine and Its Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. These calculations, based on the principles of quantum mechanics, can determine various molecular properties with high accuracy.

Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules. researchgate.netcore.ac.uk It is employed to calculate a range of properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts. tandfonline.com For triazole derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been instrumental in correlating theoretical data with experimental results from techniques such as FT-IR and NMR spectroscopy. researchgate.netnih.gov These studies often show a good agreement between the calculated and experimental values, validating the computational models used. tandfonline.comnih.gov DFT is also used to determine various quantum chemical parameters such as the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), the energy band gap (ΔE), dipole moment (μ), hardness (ɳ), softness (σ), electronegativity (χ), and the electrophilicity index (ω). researchgate.netcore.ac.uk

Table 1: Examples of DFT Applications in Triazole Chemistry

| Application | Description | Key Findings |

|---|---|---|

| Geometry Optimization | Determination of the most stable three-dimensional arrangement of atoms in a molecule. | Optimized geometries often show good agreement with crystal structures determined by X-ray diffraction. tandfonline.comnih.gov |

| Vibrational Analysis | Calculation of vibrational frequencies corresponding to infrared and Raman spectra. | Theoretical vibrational frequencies, when scaled, align well with experimental spectral data. tandfonline.com |

| NMR Chemical Shift Prediction | Calculation of nuclear magnetic shielding tensors to predict 1H and 13C NMR chemical shifts. | Theoretical chemical shifts aid in the structural elucidation and investigation of tautomeric forms in solution. ufv.br |

| Quantum Chemical Parameter Calculation | Determination of electronic properties like HOMO-LUMO gap, electronegativity, and hardness. | These parameters provide insights into the reactivity and kinetic stability of the molecule. |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach. For 3,5-diamino-1,2,4-triazole, a close analogue, both ab initio HF and DFT methods have been used to calculate molecular structure, vibrational wavenumbers, infrared intensities, and Raman activities. nih.gov While both methods provide valuable insights, DFT calculations, such as those using the B3LYP functional, often show better agreement with experimental data for geometrical parameters. nih.gov These methods are crucial for understanding the electronic structure and predicting the properties of triazole compounds. tandfonline.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule dictates its chemical reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this area, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. acs.orgresearchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For triazole derivatives, FMO analysis helps to understand the possible charge transfer within the molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals provides information about the nucleophilic and electrophilic sites within the molecule. Molecular electrostatic potential (MEP) maps complement FMO analysis by visually representing the charge distribution and identifying regions prone to electrophilic and nucleophilic attack. bhu.ac.inmalayajournal.org

Table 2: Key Parameters from FMO Analysis

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A smaller gap indicates higher reactivity and lower kinetic stability. acs.org |

Tautomerism and Isomerism Investigations within the Triazole Ring

The 1,2,4-triazole (B32235) ring can exist in different tautomeric and isomeric forms, which can significantly influence its chemical and biological properties. researchgate.netijsr.net For 3(5)-amino-1,2,4-triazoles, studies have shown that they predominantly exist in the 1H-form, with the 4H-form not being observed in either the solid state or in solution. curtin.edu.auresearchgate.net Computational methods, including DFT, are employed to investigate the relative stabilities of different tautomers. ufv.br For instance, calculations can predict the most probable tautomeric structure in solution by comparing the calculated NMR chemical shifts of different forms with experimental data. ufv.br

The position of substituents on the triazole ring leads to different isomers. Theoretical studies can elucidate the stability of these isomers. For example, in 3-amino-1,2,4-triazole, theoretical studies have indicated the stability order of its tautomers to be 3-amino-1H-1,2,4-triazole > 3-amino-2H-1,2,4-triazole > 3-amino-4H-1,2,4-triazole. ijsr.net

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a biological target, typically a protein or enzyme. pensoft.net These methods are crucial in drug discovery and development for understanding the mechanism of action and for designing new, more potent compounds. semanticscholar.org For 1,2,4-triazole derivatives, which are known for a wide range of biological activities, molecular docking is used to identify potential binding modes and interactions with the active sites of target enzymes. pensoft.netnih.gov

The process involves generating multiple conformations of the ligand and placing them within the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each conformation, with lower binding energy values indicating a more favorable interaction. pensoft.net These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. pensoft.netnih.gov Molecular dynamics simulations can further be used to assess the stability of the docked complexes over time. pensoft.net

Energetic Behavior and Stability Prediction through Computational Methods

Computational methods are also employed to predict the energetic properties and stability of triazole-based compounds, which is particularly relevant for the development of energetic materials. nih.govrsc.org DFT calculations can be used to determine heats of formation (HOF), which are a key indicator of the energy content of a molecule. researchgate.net The thermal stability of these compounds can be assessed by calculating bond dissociation energies and by simulating decomposition pathways. For energetic metal-organic frameworks (E-MOFs) based on triazole ligands, computational studies help to understand how factors like aromaticity and intermolecular interactions contribute to enhanced stability and safety. nih.gov

The difference in the energy levels of the HOMO and LUMO orbitals can also provide an indication of the reactivity and activation energy of a molecule, which is related to its stability. zsmu.edu.ua Furthermore, computational analysis of intermolecular interactions, such as those determined through Hirshfeld surface analysis, can provide insights into the packing of molecules in a crystal lattice, which influences the stability and sensitivity of energetic materials. nih.gov

Advanced Research Applications of 1,3 Dimethyl 1h 1,2,4 Triazol 5 Amine and Its Functional Analogues

Applications in Materials Science

The diverse applications of 1,3-dimethyl-1H-1,2,4-triazol-5-amine and its analogues in materials science stem from their robust chemical and physical properties. Researchers have successfully leveraged these characteristics to create novel materials with tailored functionalities.

Development of Energetic Materials and Propellants

The high nitrogen content and positive heats of formation of 1,2,4-triazole (B32235) derivatives are key attributes for their use in energetic materials. While research on this compound itself is specific, extensive studies on its functional analogues highlight the potential of this class of compounds. For instance, the synthesis of 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT) and its salts has yielded highly thermally stable energetic materials. researchgate.netnih.gov These compounds exhibit excellent decomposition temperatures, ranging from 215 °C to 340 °C, and significant heats of formation. researchgate.netnih.gov

The calculated detonation performance of these materials, based on experimental densities and calculated heats of formation, shows promising results. For example, detonation velocities and pressures for HCPT and its salts are in the ranges of 8236 m s⁻¹ to 9167 m s⁻¹ and 26.5 GPa to 37.8 GPa, respectively. researchgate.netnih.gov Such properties make them superior to many commonly used heat-resistant explosives. researchgate.net

Further research into 4-(1,2,4-triazol-5-yl)furazan derivatives has also produced high-performance insensitive energetic materials. nih.gov Compounds like 3-nitro-4-(5-nitro-1,2,4-triazol-3-yl)furazan and N,N'-bis(trinitroethyl)-3,5'-dinitramino-4-(1,2,4-triazol-3-yl)furazan exhibit detonation performances comparable to well-known explosives like RDX and HMX. nih.gov The following table summarizes the energetic properties of some 1,2,4-triazole derivatives.

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| HCPT (3) | >300 | 8236 - 9167 | 26.5 - 37.8 |

| 3-nitro-4-(5-nitro-1,2,4-triazol-3-yl)furazan (2) | 220 | 9152 | 37.1 |

| N,N'-bis(trinitroethyl)-3,5'-dinitramino-4-(1,2,4-triazol-3-yl)furazan (4) | 245 | 9355 | 40.1 |

Functional Materials for Optoelectronics and Photonics (OLEDs, PLEDs)

The application of 1,2,4-triazole derivatives extends to the field of optoelectronics. The inherent electronic properties of the triazole ring, combined with the ability to introduce various functional groups, allow for the tuning of their photophysical characteristics. Research has shown that certain triazole-containing compounds can serve as building blocks for organic light-emitting diodes (OLEDs). For example, novel 5-(aryl)amino-1,2,3-triazole-containing 2,1,3-benzothiadiazole derivatives have been synthesized and their optical and electrochemical properties investigated for potential use as emissive layers in OLEDs. mdpi.com The photoluminescence quantum yield of these donor-acceptor systems is highly dependent on the electron-donating strength of the donor component, in some cases approaching 100%. mdpi.com An OLED device fabricated using one of the most photoactive derivatives demonstrated a maximum brightness of 8000 cd/m² at an applied voltage of 18 V, with a maximum current efficiency of 3.29 cd/A. mdpi.com

Furthermore, density functional theory (DFT) studies on triazole and thiadiazole systems have been conducted to evaluate their potential as electron transporting materials. researchgate.net These studies suggest that the electronic properties, such as HOMO and LUMO levels, can be tuned by substitution, indicating that triazole-based materials could be effective for hole-blocking applications in electronic devices. researchgate.net

Corrosion Inhibitor Studies

Derivatives of 1,2,4-triazole have been extensively studied as effective corrosion inhibitors for various metals and alloys. Their efficacy is attributed to the presence of multiple adsorption sites, including nitrogen and sulfur atoms (in thiol derivatives), which can form a protective film on the metal surface. For instance, novel synthesized triazole derivatives have shown significant corrosion inhibition for carbon steel in acidic media. nih.gov Electrochemical studies and weight loss measurements have demonstrated that these compounds can effectively reduce the corrosion rate. nih.gov

Quantum chemical studies and Monte Carlo simulations have provided theoretical confirmation of the experimental findings, suggesting that the presence of more adsorption sites in the triazole derivatives leads to substantial protective efficacy. nih.gov The inhibitory activity of 3-aryl(hetaryl)-5-amino-1H-1,2,4-triazoles on copper chloride corrosion has also been investigated, with hetaryl derivatives showing significantly increased passivating activity compared to aryl derivatives. researchgate.net

| Inhibitor | Metal | Medium | Inhibition Efficiency (%) |

| 4-amino-5-hydrazineyl-4H-1,2,4-triazole-3-thiol derivatives | Carbon Steel | 1M HCl | High |

| 3-amino-5-mercapto-1,2,4-triazole (AMT) | AA2024 Aluminium Alloy | 3.5 wt.% NaCl | 90.0 (at 1.5 g/L) frontiersin.org |

| 3-aryl(hetaryl)-5-amino-1H-1,2,4-triazoles | Copper | 1% HCl | Moderate to High |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atoms of the 1,2,4-triazole ring are excellent coordination sites for metal ions, making triazole derivatives valuable ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials have a wide range of applications due to their diverse topologies and potential for porosity. A synthetic strategy has been established for the derivatization of amines in amino acids into 1,2,4-triazoles, leading to a new family of functional CPs and MOFs. mdpi.com

The use of different organic copper salts and ligands, such as 3,5-dimethyl-1,2,4-triazole, has led to the development of various Cu-MOFs. nih.gov These MOFs have been shown to possess significant antimicrobial properties. nih.gov The structure of these coordination polymers can range from 1D chains to 3D frameworks, influenced by factors such as the substitution on the triazole ring and the choice of metal ion and counter-anion. mdpi.com For example, a series of Cd(II) coordination compounds with varying dimensionalities have been reported based on the substitution of the 1,2,4-triazole or the anion used. mdpi.com

Sensors and Energy Storage Materials

The porous nature and tunable properties of MOFs and coordination polymers based on 1,2,4-triazole ligands make them promising candidates for applications in sensors and energy storage. While direct application of this compound in this area is not extensively documented, the broader class of triazole-based frameworks shows significant potential. For instance, bis-3,5-diamino-1,2,4-triazolyl-1,2,4,5-tetrazine (BDTT), a nitrogen-rich heterocyclic compound, has been shown to have features of a small molecule organic semiconductor, suggesting its potential in optoelectronic and photovoltaic applications. researchgate.net The lamellar π-stacked crystal packing and a low energy optical bandgap are key characteristics that could be exploited in sensor and energy storage device fabrication. researchgate.net

Medicinal Chemistry Research: Pre-clinical Studies and Mechanism of Action

The 1,2,4-triazole scaffold is a prominent feature in many clinically used drugs and is a subject of intense research in medicinal chemistry due to its wide range of biological activities. nih.gov These compounds are known to interact with various biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, and rigidity. nih.gov

Pre-clinical studies on various 1,2,4-triazole derivatives have demonstrated their potential as antifungal, antibacterial, anticancer, and anticonvulsant agents. nih.gov For example, novel 5-amino researchgate.netmdpi.comnih.govtriazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against liver and breast cancer cell lines, with some compounds showing promising results. researchgate.net

The mechanism of action of triazole-containing compounds is often related to their ability to inhibit specific enzymes. In antifungal agents, for instance, the triazole ring can coordinate with the heme iron of cytochrome P450 enzymes, inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. A mechanistic study on carbazole-triazole conjugates revealed that the most active compound could depolarize the fungal membrane potential and intercalate into DNA to exert its antifungal action. nih.gov

In the context of anticancer research, the effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells have been studied, with some compounds possessing high cytotoxicity in vitro against thymocytes and lymphocytes. researchgate.net The development of 1,5-diaryl-1H-1,2,4-triazoles as prospective PET radioligands for imaging brain COX-1 highlights another area of medicinal chemistry research where this scaffold is being explored. nih.gov

| Compound Class | Biological Activity | Potential Mechanism of Action |

| 5-amino researchgate.netmdpi.comnih.govtriazole derivatives | Anticancer | Cytotoxicity against cancer cell lines researchgate.net |

| Carbazole-triazole conjugates | Antifungal | Depolarization of fungal membrane potential, DNA intercalation nih.gov |

| 1,2,4-triazole and 1,3,4-thiadiazole derivatives | Anticancer | Cytotoxicity against immunocompetent cells researchgate.net |

| 1,5-diaryl-1H-1,2,4-triazoles | COX-1 Inhibition | Binding to and inhibition of cyclooxygenase-1 enzyme nih.gov |

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral, Antitubercular)

Derivatives of 1,2,4-triazole are well-established as potent antimicrobial agents, demonstrating a broad range of activities against bacteria, fungi, viruses, and mycobacteria.

Antibacterial: Numerous studies have demonstrated the efficacy of 1,2,4-triazole derivatives against a variety of bacterial species. For instance, a series of 4-amino-5-aryl-4H-1,2,4-triazole derivatives were screened for in vitro activity against E. coli, B. subtilis, P. aeruginosa, and P. fluoroscens. nih.gov One compound with a 4-trichloromethyl group on the phenyl ring exhibited the highest activity, equivalent to the standard drug ceftriaxone. nih.gov Similarly, newly synthesized 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed strong activity against Staphylococcus aureus, with some compounds proving superior to streptomycin. nih.gov Another study highlighted that 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol displayed significant activity against the Gram-positive bacteria S. aureus and S. pyogenes, with MIC values equal to or better than ampicillin and chloramphenicol. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Test Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Amino-5-aryl-4H-1,2,4-triazoles | P. fluoroscens | Derivative with 4-trichloromethylphenyl group showed highest activity (MIC = 5 µg/mL). | nih.gov |

| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiols | Staphylococcus aureus | Six synthesized compounds showed activity superior or comparable to streptomycin. | nih.gov |

| 4-Amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol Derivatives | S. aureus, S. pyogenes | A derivative showed MIC values of 0.264 mM and 0.132 mM, respectively. | nih.gov |

Antifungal: The 1,2,4-triazole nucleus is a cornerstone of many commercial antifungal drugs, such as fluconazole and itraconazole. nih.gov Research has continued to yield novel triazole derivatives with significant fungicidal properties. In one study, newly synthesized triazole derivatives demonstrated notable antifungal activity against Microsporum gypseum, with several compounds showing efficacy superior to the standard drug ketoconazole. nih.gov Another investigation into novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives also revealed potent antifungal effects against agricultural pathogens like Rhizoctonia solani. acs.org

Antiviral: The antiviral potential of 1,2,4-triazole derivatives has been widely explored, with the most prominent example being Ribavirin, which is active against a broad spectrum of RNA and DNA viruses. nih.govbenthamscience.com Research has expanded to find new antiviral agents within this chemical class. nuft.edu.ua Studies have shown that certain 1,2,4-triazole derivatives are active against various viral strains, including human immunodeficiency virus (HIV), hepatitis B and C viruses, influenza virus, and herpes viruses. nih.govnih.gov For example, enantiomers of 1,2,4-triazole-3-thiones with an R-configuration have been identified as potential candidates for developing drugs against influenza A (H1N1) viruses. nih.gov Similarly, isosteric analogs of Acyclovir containing a 1,2,4-triazole ring have shown activity against herpes simplex type 1 virus. bohrium.com

Antitubercular: Tuberculosis remains a significant global health challenge, and 1,2,4-triazole derivatives have emerged as a promising scaffold for new antitubercular agents. researchgate.net A series of pyridine-1,2,4-triazole derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra, with one compound (C4) proving to be highly active with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL. nih.govnih.gov Other studies have also reported significant activity. For example, some 5-(N-substituted carboxamidoethylthio)-3-(3′pyridyl)-4-amino-1,2,4-triazole derivatives were found to be moderately active against M. tuberculosis H37RV. niscpr.res.in The mechanism of action for some of these compounds has been linked to the inhibition of the InhA enzyme. researchgate.net

Table 2: Antitubercular Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Test Organism | Activity (MIC) | Reference(s) |

|---|---|---|---|

| Pyridine-1,2,4-triazole derivative (C4) | Mycobacterium H37Ra | 0.976 μg/mL | nih.govnih.gov |

| Pyridine-1,2,4-triazole derivative (C4) | Mycobaterium pheli | 7.81 μg/mL | nih.govnih.gov |

| Pyridine-1,2,4-triazole derivatives (C8, C11, C14) | Myc. H37Ra, Myc. pheli | 31.25−62.5 μg/mL | nih.gov |

Anticancer Activity and Cellular Pathway Modulation

The 1,2,4-triazole scaffold is a key feature in several anticancer agents, and research continues to uncover new derivatives with potent cytotoxic activities. These compounds often exert their effects by interacting with crucial cellular pathways involved in cancer progression.

For instance, novel bis-1,2,4-triazole compounds have been synthesized and evaluated for their inhibitory activity against thymidine phosphorylase (TP), an enzyme implicated in tumor growth and metastasis. dovepress.com Two compounds, in particular, showed the most promising TP inhibition. Molecular docking studies suggested that these compounds interact with key amino acid residues within the enzyme's active site. dovepress.com The development of effective TP inhibitors represents a significant strategy in cancer therapy, and these bis-triazole derivatives are considered potential anti-tumor agents. dovepress.com

Enzyme Inhibition and Receptor Binding Investigations (e.g., 14α-demethylase, protein tyrosine phosphatases, catalase)

The biological activities of 1,2,4-triazole analogues are often rooted in their ability to inhibit specific enzymes or bind to cellular receptors.

14α-demethylase (CYP51) Inhibition: A primary mechanism for the antifungal activity of many triazole compounds is the inhibition of the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, triazole fungicides disrupt membrane integrity, leading to fungal cell death. nih.govmdpi.com Molecular docking studies have been used to explore the binding modes of novel 1,2,4-triazole derivatives with CYP51, helping to guide the design of more potent fungicides. nih.govmdpi.com

Protein Tyrosine Phosphatase (PTP) Inhibition: Protein tyrosine phosphatases, such as PTP1B, play a critical role in cellular signaling pathways, and their dysregulation is linked to diseases like cancer. nih.gov Triazolo-thiadiazole derivatives have been identified as effective inhibitors of PTP1B. One lead compound, 6-(2-benzylphenyl)-3-phenyl- nih.govresearchgate.netmdpi.comtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazole (BPTT), was shown to inhibit the catalytic activity of PTP1B by 45% at a concentration of 30 μM. nih.gov Such compounds are valuable tools for studying cellular signaling and as potential therapeutic agents. nih.gov

Other Enzyme Inhibition: The versatility of the 1,2,4-triazole scaffold allows for its derivatives to inhibit a wide range of other enzymes. Studies have reported the synthesis of triazole derivatives that are potent inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. acs.orgresearchgate.netnih.gov For example, certain methyl phenyl-substituted derivatives were found to be highly potent inhibitors of AChE and BChE, suggesting their potential as drug candidates for managing Alzheimer's disease. acs.org

Table 3: Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Enzyme Target | Compound Class | Key Findings | Potential Application | Reference(s) |

|---|---|---|---|---|

| 14α-demethylase (CYP51) | Oxime ether & phenoxy pyridinyl triazoles | Strong binding affinity observed in docking studies. | Antifungal | nih.gov |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Triazolo-thiadiazoles | BPTT inhibited catalytic activity by 45% at 30 μM. | Anticancer | nih.gov |

| Acetylcholinesterase (AChE) | Azinane triazole-based derivatives | A methyl phenyl derivative showed an IC50 of 0.73 ± 0.54 μM. | Alzheimer's Disease | acs.org |

| α-Glucosidase | Azinane triazole-based derivatives | A methyl phenyl derivative showed an IC50 of 36.74 ± 1.24 μM. | Diabetes Mellitus | acs.org |

Anti-inflammatory and Anticonvulsant Research

Functional analogues of 1,2,4-triazole have also been extensively investigated for their effects on the central nervous system and inflammatory pathways.

Anti-inflammatory Research: Compounds containing the 1,2,4-triazole moiety exhibit broad anti-inflammatory activities through various mechanisms. mdpi.comnih.gov Many derivatives act as inhibitors of cyclooxygenase (COX-1/COX-2) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. mdpi.com For instance, a series of quinolone-1,2,4-triazole hybrids were found to be potent and selective COX-2 inhibitors, with some compounds showing greater potency than the reference drug celecoxib. mdpi.com In vivo studies using the carrageenan-induced rat paw edema model have confirmed the anti-inflammatory effects of these compounds, with some demonstrating activity comparable to indomethacin. mdpi.comnih.gov

Anticonvulsant Research: The 1,2,4-triazole ring is present in established anticonvulsant drugs like Triazolam and Alprazolam. nih.gov This has spurred research into new derivatives with improved efficacy and lower toxicity. nih.gov Numerous studies have reported the synthesis of 1,2,4-triazole derivatives with significant anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov For example, certain 4,5-disubstituted-1,2,4-triazole-3-thione derivatives have shown promising anticonvulsant activity and have also been found to be effective in models of pharmacoresistant epilepsy. unifi.itunifi.it

Table 4: Anticonvulsant Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Test Model | Activity (ED50) | Reference(s) |

|---|---|---|---|

| 1,2,4-triazole-3-thiol derivative (11a) | MES test | 50.8 mg/kg | nih.gov |

| 1,2,4-triazole-3-thiol derivative (11a) | scPTZ test | 76.0 mg/kg | nih.gov |

| 1,2,4-triazole-3-thiol derivative (11b) | MES test | 54.8 mg/kg | nih.gov |

| 1,2,4-triazole-3-thiol derivative (11b) | scPTZ test | 52.8 mg/kg | nih.gov |

Agrochemical Applications

Beyond medicine, 1,2,4-triazole derivatives are vital in modern agriculture, primarily as fungicides but also showing potential as insecticides and herbicides. rjptonline.org

Fungicidal Activity and Crop Protection

Triazole fungicides have been a cornerstone of crop protection since the 1970s, offering highly effective control against a wide range of fungal pathogens, including powdery mildews, rusts, and leaf-spotting fungi. researchgate.net Commercialized triazoles like tebuconazole and propiconazole are widely used to protect various crops. researchgate.net Research continues to develop new triazole-based fungicides with improved efficacy and broader spectrums of activity. sioc-journal.cn For example, novel 1,2,4-triazole derivatives containing carboxamide fragments were designed and showed outstanding activity against phytopathogens like Physalospora piricola and Phytophthora capsici, in some cases far superior to existing commercial fungicides. mdpi.com The systemic action of many triazole fungicides allows them to be absorbed and translocated within the plant, providing protection to new growth and curative action after infection has occurred. cnagrochem.com

Table 5: Fungicidal Activity of Novel 1,2,4-Triazole Derivatives

| Compound | Target Pathogen | Activity (EC50) | Reference(s) |

|---|---|---|---|

| (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime (5b2) | Sclerotinia sclerotiorum | 0.12 mg/L | nih.govnih.gov |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Phytophthora infestans | 0.46 mg/L | nih.govnih.gov |

| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) | Rhizoctonia solani | 0.27 mg/L | nih.govnih.gov |

| Carboxamide-triazole derivative (6h) | Physalospora piricola | 13.095 μg/mL | mdpi.com |

Insecticidal and Herbicidal Potentials

The 1,2,4-triazole moiety is also a structural feature in compounds with insecticidal and herbicidal properties. rjptonline.orgresearchgate.net A series of novel 1,2,4-triazole derivatives containing trifluoroacetyl groups were synthesized and evaluated for their insecticidal activity against agricultural pests like Nilaparvata lugens (brown planthopper) and Aphis craccivora (cowpea aphid). nih.gov Several of these compounds demonstrated excellent activity, causing over 90% mortality at a concentration of 100 mg/L. nih.gov The disubstituted 1,2,4-triazole derivatives have also been reported to possess insecticidal and herbicidal properties, highlighting the broad utility of this chemical scaffold in developing new plant protection agents. rjptonline.orgumich.edu

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally involved various established methods. nih.govijsr.net Future research should prioritize the development of novel synthetic routes for 1,3-dimethyl-1H-1,2,4-triazol-5-amine that are more efficient, cost-effective, and environmentally benign. A key area of exploration is the adoption of sustainable methodologies, such as microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for related triazole compounds. rsc.org

Researchers may also investigate one-pot, multi-component reactions to construct the triazole ring and introduce the desired substituents in a single, streamlined process. nih.govfrontiersin.org The use of readily available starting materials and greener solvents will be crucial in minimizing the environmental footprint of the synthesis. Alternative pathways could be explored, for instance, by modifying sequences of reactions depending on the nucleophilicity of reagents, a strategy that has proven successful for other aminotriazoles. rsc.org The development of catalytic systems, potentially using earth-abundant metals, could also offer more sustainable alternatives to traditional stoichiometric reagents. nih.gov

Design and Synthesis of Advanced Functionalized Derivatives

The core structure of this compound provides a versatile platform for the design and synthesis of advanced functionalized derivatives. Future work will likely focus on modifying the amine group and potentially other positions on the triazole ring to create a library of novel compounds with tailored properties.

Strategic derivatization could involve:

N-Acylation and N-Alkylation: Introducing various acyl or alkyl groups to the exocyclic amine to modulate lipophilicity and steric hindrance.

Schiff Base Formation: Condensation of the amine group with various aldehydes and ketones to form imines, which are valuable intermediates and can possess their own biological activities. chemmethod.commdpi.com

Coupling Reactions: Employing modern cross-coupling reactions to attach diverse aryl, heteroaryl, or aliphatic moieties, thereby expanding the chemical space around the triazole scaffold.

These modifications aim to enhance the molecule's interaction with specific biological targets or to impart novel physicochemical properties suitable for materials science applications. Examples from related structures, such as 1-(1,3-Dimethyl-1H-1,2,4-triazol-5-yl)-4-methylcyclohexan-1-amine, demonstrate the feasibility of attaching complex aliphatic groups to the core structure. chemscene.com

In-depth Mechanistic Studies of Chemical Reactivity and Biological Interactions

While the broader 1,2,4-triazole class is known for a wide spectrum of biological activities—including antibacterial, antifungal, anticancer, and antiviral properties—the specific mechanisms of action are often not fully understood. chemmethod.comresearchgate.netnih.gov A crucial future direction is the detailed investigation of the chemical reactivity and biological interactions of this compound and its derivatives.

This research should involve:

Elucidation of Reaction Mechanisms: Studying the kinetics and pathways of its chemical transformations to better control synthetic outcomes and understand its stability.

Target Identification and Validation: For biologically active derivatives, identifying the specific enzymes, receptors, or other biomolecules they interact with. nih.gov

Binding Mode Analysis: Using techniques like X-ray crystallography and NMR spectroscopy to determine the precise three-dimensional structure of the compound when bound to its biological target. This provides invaluable insight for further optimization. The nitrogen atoms of the triazole ring are known to be key for binding to receptors through hydrogen bonds. pensoft.net

Understanding these fundamental interactions at a molecular level is essential for the rational design of more potent and selective agents for therapeutic or other applications.

Development of Structure-Activity Relationship (SAR) Models for Targeted Applications

Systematic exploration of the relationship between the chemical structure of a compound and its biological activity is fundamental to modern drug discovery and materials design. Future research on this compound should focus on establishing comprehensive Structure-Activity Relationship (SAR) models.

This involves synthesizing a diverse library of derivatives, as outlined in section 7.2, and evaluating their activity in relevant assays. By analyzing how systematic changes in the molecular structure—such as the addition of different functional groups or alterations in stereochemistry—affect a specific property (e.g., enzyme inhibition, antimicrobial potency), researchers can deduce key structural requirements for activity. researchgate.netnih.gov

For instance, SAR studies on other triazole series have revealed that the nature and position of substituents on attached phenyl rings can dramatically influence anticancer efficacy. pensoft.net These models will guide the design of next-generation compounds, optimizing for potency, selectivity, and improved pharmacokinetic profiles.

Integration of Computational and Experimental Approaches for Material and Medicinal Design

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research and development. Future studies on this compound should fully integrate these approaches. researchgate.net

Computational techniques that can be leveraged include:

Molecular Docking: To predict the binding affinity and orientation of derivatives within the active site of a biological target, helping to prioritize which compounds to synthesize. researchgate.netpensoft.net

Quantum Chemistry Calculations (DFT): To investigate the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental data. researchgate.net

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its interactions with targets or in different solvent environments over time. pensoft.net

ADME/Tox Prediction: In silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new derivatives, identifying potential liabilities early in the design process. pensoft.net

By using computational tools to generate hypotheses and screen virtual libraries, experimental efforts can be focused on the most promising candidates, making the discovery process more efficient and resource-friendly. pensoft.net This integrated approach is essential for the rational design of novel materials and therapeutics based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-1H-1,2,4-triazol-5-amine, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, reacting 1,2,4-triazole-5-thiol with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C yields the product . Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while maintaining yields >85% . Key parameters to optimize include:

- Base selection : Strong bases (NaOH) favor deprotonation of thiol intermediates.

- Solvent : DMF enhances solubility of intermediates.

- Temperature control : Avoid exceeding 100°C to prevent decomposition.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR identify methyl group positions (δ ~2.5–3.5 ppm for N–CH₃) and amine protons (δ ~5–6 ppm, broad). ¹⁵N-labeled analogs (e.g., via ¹⁵N-ammonia) clarify tautomeric forms .

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and dihedral distortions. For example, planar triazole rings (deviation <0.1 Å) vs. non-planar tautomers (dihedral angles >30°) .

- IR spectroscopy : NH stretches (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) confirm functional groups .

Q. How does the compound’s reactivity vary under oxidative or reductive conditions?

Methodological Answer:

- Oxidation : Treating with H₂O₂ or m-CPBA oxidizes the triazole ring, forming sulfoxides/sulfones. Monitor via TLC (Rf shifts) and LC-MS for intermediates .

- Reduction : NaBH₄ or LiAlH₄ reduces the amine group to NH₂, altering biological activity. Use inert atmospheres (Ar) to prevent side reactions .

- Substitution : Electrophilic substitution at C5 is favored due to electron-rich amine groups. Optimize pH (8–10) for nucleophilic attacks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict tautomerism and electronic properties of this compound?

Methodological Answer:

- Tautomer analysis : Gaussian 03 or ORCA software calculates energy differences between tautomers. For example, 3-methyl-1H-1,2,4-triazol-5-amine is more stable than its 5-methyl counterpart by ~5 kcal/mol due to resonance stabilization .

- Electrostatic potential maps : Visualize nucleophilic/electrophilic sites using Mulliken charges. The amine group (negative charge) directs regioselective reactions .

- Thermodynamic stability : DSC and thermogravimetric analysis (TGA) validate computational predictions of decomposition pathways (e.g., exothermic peaks at 200–250°C) .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-response profiling : Use MIC (minimum inhibitory concentration) assays for antimicrobial activity and MTT assays for cytotoxicity. For example, IC₅₀ values >100 µM suggest selective antimicrobial action .

- Target validation : Molecular docking (AutoDock Vina) identifies binding to enzymes like ketol-acid reductoisomerase (KARI). Validate via enzyme inhibition assays (e.g., NADPH depletion monitored at 340 nm) .

- Metabolic stability : LC-MS/MS tracks metabolite formation in liver microsomes. Hydroxylation at the methyl group often reduces activity .

Q. How can crystallographic data guide the design of derivatives with enhanced thermal stability or reduced sensitivity?

Methodological Answer:

- Crystal packing analysis : Hydrogen-bond networks (e.g., N–H⋯N interactions) improve thermal stability. Derivatives with extended π-stacking (e.g., phenyl substituents) show higher melting points (>250°C) .

- Sensitivity testing : Use BAM drop-weight tests. Salts with bulky counterions (e.g., guanidinium) reduce impact sensitivity (>40 J) .

- DFT-based design : Calculate bond dissociation energies (BDEs) to identify weak points. For example, C–N bonds <300 kJ/mol indicate instability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.